6-(Chloromethyl)-1-methylindazole;hydrochloride
CAS No.: 2503209-27-4
Cat. No.: VC4156108
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503209-27-4 |
|---|---|
| Molecular Formula | C9H10Cl2N2 |
| Molecular Weight | 217.09 |
| IUPAC Name | 6-(chloromethyl)-1-methylindazole;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
| Standard InChI Key | IZBFXWWFBULHJU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)CCl)C=N1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-(Chloromethyl)-1-methylindazole hydrochloride is characterized by an indazole core substituted with a chloromethyl group at the 6-position and a methyl group at the 1-position, forming a hydrochloride salt. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 2503209-27-4 |
| Molecular Formula | C₉H₁₀Cl₂N₂ |
| Molecular Weight | 217.09 g/mol |
| IUPAC Name | 6-(chloromethyl)-1-methylindazole; hydrochloride |
| SMILES | CN1C2=C(C=CC(=C2)CCl)C=N1.Cl |
| InChI Key | IZBFXWWFBULHJU-UHFFFAOYSA-N |
The compound’s crystalline structure and reactivity are influenced by the electron-withdrawing chloromethyl group and the basic indazole nitrogen atoms, which facilitate nucleophilic substitution reactions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl (δ ~4.08 ppm) and chloromethyl (δ ~4.92 ppm) groups, consistent with analogous indazole derivatives . Infrared (IR) spectra show absorption bands for C-Cl stretching (~650 cm⁻¹) and N-H vibrations (~3400 cm⁻¹), confirming the hydrochloride salt formation.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions starting from 1-methylindazole precursors. A common route includes:
-
Chloromethylation: Reaction of 1-methylindazole with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions to introduce the chloromethyl group.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Alternative methods utilize POCl₃-mediated phosphorylation for intermediates, as demonstrated in related pyrazolo[3,4-d]pyrimidine syntheses . For example, reacting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile yields pyrimidinone intermediates, which are subsequently chlorinated .
Industrial Production Considerations
Industrial-scale manufacturing prioritizes cost efficiency and yield optimization. Continuous flow reactors and catalytic systems (e.g., Raney nickel) are employed to minimize byproducts like dehalogenated derivatives. Solvent selection (e.g., ethanol vs. dioxane) critically impacts reaction kinetics and purity, with ethanol favoring higher yields (~83%) compared to traditional methods .
Research Findings and Derivative Studies
Structural Modifications and SAR Insights
Recent studies focus on modifying the chloromethyl group to enhance bioavailability and target selectivity:
-
Azide Derivatives: Substitution with sodium azide yields 6-azidomethyl analogs, which exhibit improved solubility and metabolic stability.
-
Aminoalkyl Derivatives: Reaction with primary amines produces compounds with enhanced FGFR1 inhibitory activity (IC₅₀ = 2.9 nM) .
Key Derivatives and Applications
These derivatives underscore the compound’s versatility in drug discovery, particularly in oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume